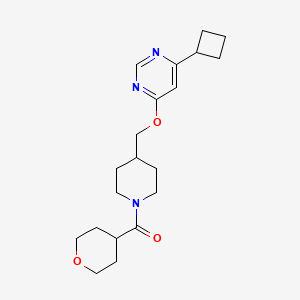
(4-(((6-ciclobutilpirimidin-4-il)oxi)metil)piperidin-1-il)(tetrahidro-2H-piran-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. This compound's structure includes a pyrimidine ring, a piperidine ring, and a tetrahydropyran ring, indicating its potential for diverse chemical reactivity and biological applications.
Aplicaciones Científicas De Investigación
The compound is utilized in various fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : In studies of molecular interactions and as a potential enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including potential antiviral or anticancer activities.
Industry: : Used in material science for developing new polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Cyclobutylpyrimidine Formation: : This involves the creation of a pyrimidine ring with a cyclobutyl substituent.
Pyrimidine to Piperidine Conversion: : The next step entails linking the pyrimidine ring to a piperidine ring via an oxy-methyl group.
Final Coupling: : The last step couples the piperidine derivative with a tetrahydropyran ring to form the final product.
Reagents often used in these reactions include:
Pyrimidine precursors
Cyclobutyl bromide
Piperidine and its derivatives
Tetrahydropyran and related solvents
Various catalysts to facilitate coupling reactions
Industrial Production Methods
In industrial settings, the synthesis would be scaled up, requiring optimization of reaction conditions to ensure yield and purity. This involves:
High-pressure reactors for precise control of reaction parameters
Continuous flow systems to manage heat and reaction time effectively
Advanced purification methods, such as chromatography and crystallization
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine and pyran rings.
Reduction: : Reduction reactions could target the same rings, leading to more saturated derivatives.
Substitution: : Various substitutions can occur on the pyrimidine ring, impacting the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganates
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Substitution Reactions: : Halogenation or alkylation agents
Major Products
Reactions typically yield derivatives with modified chemical or physical properties, often investigated for enhanced biological activity or improved industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with specific molecular targets, such as enzymes or receptors:
Molecular Targets: : Often binds to active sites of enzymes, blocking their activity.
Pathways: : Inhibits pathways critical for cell survival, which can be exploited in cancer treatment.
Comparación Con Compuestos Similares
Similar compounds often include:
Substituted Pyrimidines: : Known for their roles in DNA/RNA base analogs.
Piperidine Derivatives: : Common in pharmaceuticals due to their structural flexibility.
Tetrahydropyran Rings: : Frequently found in natural products with biological activity.
The uniqueness of (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in the combination of these three ring systems, offering a novel scaffold for drug design or material science.
There you go! Quite a deep dive into this fascinating compound.
Propiedades
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(17-6-10-25-11-7-17)23-8-4-15(5-9-23)13-26-19-12-18(21-14-22-19)16-2-1-3-16/h12,14-17H,1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIARNBPHABAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
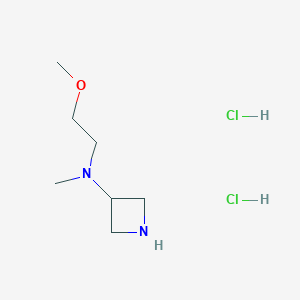
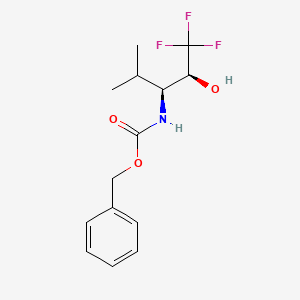
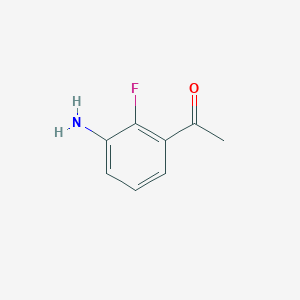
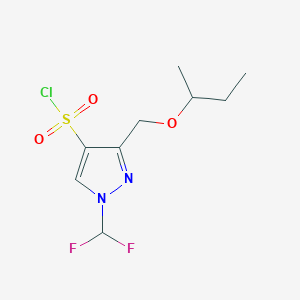
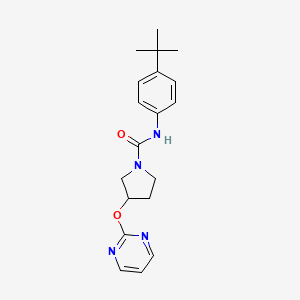
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)
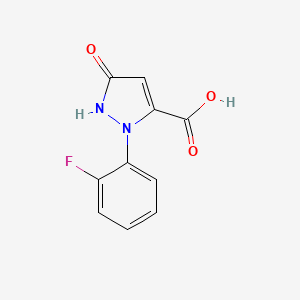
![ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2385200.png)
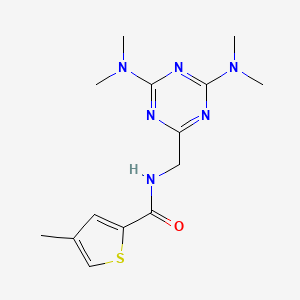
![3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)
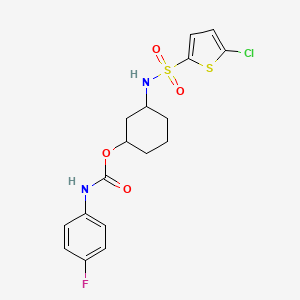
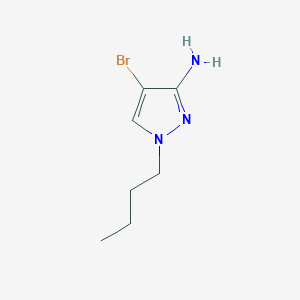
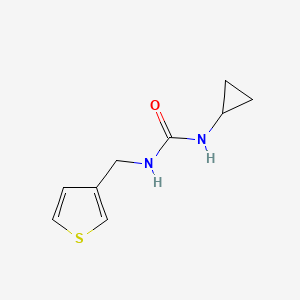
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
